N-(2-(Benzylamino)ethyl)cyclohexanamine

Sigma receptor pharmacology Ethylenediamine SAR CNS drug discovery

N-(2-(Benzylamino)ethyl)cyclohexanamine (CAS 62731-05-9), systematically named N-benzyl-N'-cyclohexylethane-1,2-diamine, is a secondary diamine (C₁₅H₂₄N₂, MW 232.36 g/mol) characterized by a flexible ethylenediamine spacer linking a benzyl group and a cyclohexyl group. This compound is classified within the substituted ethylenediamine research chemical family and exhibits a predicted pKa of 10.23±0.20 and a boiling point of 138–140 °C at 0.4 Torr.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 62731-05-9
Cat. No. B1625433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Benzylamino)ethyl)cyclohexanamine
CAS62731-05-9
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCNCC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2
InChIKeyYHAXKXSRCNYJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Benzylamino)ethyl)cyclohexanamine (CAS 62731-05-9) – Procurement-Relevant Structural Identity and Research Classification


N-(2-(Benzylamino)ethyl)cyclohexanamine (CAS 62731-05-9), systematically named N-benzyl-N'-cyclohexylethane-1,2-diamine, is a secondary diamine (C₁₅H₂₄N₂, MW 232.36 g/mol) characterized by a flexible ethylenediamine spacer linking a benzyl group and a cyclohexyl group [1]. This compound is classified within the substituted ethylenediamine research chemical family and exhibits a predicted pKa of 10.23±0.20 and a boiling point of 138–140 °C at 0.4 Torr . Publicly available bioactivity data for this specific entity are extremely sparse, which itself constitutes a critical differentiator for procurement: any claimed potency or selectivity from a supplier must be rigorously cross-validated against primary evidence rather than assumed by class membership [2].

Why N-(2-(Benzylamino)ethyl)cyclohexanamine Cannot Be Replaced by Generic Ethylenediamine Analogs


Generic substitution of N-(2-(Benzylamino)ethyl)cyclohexanamine with simpler N,N'-dialkyl ethylenediamines or with mono-substituted cyclohexylamines is not scientifically justified because the benzyl substituent introduces aromatic π-stacking capability that is absent in alkyl-only analogs, potentially altering molecular recognition at aromatic residue-rich binding sites such as sigma receptors or aminergic GPCRs [1]. While direct head-to-head affinity data are not publicly available for this exact compound, class-level structure–activity relationship (SAR) evidence from related benzylamino-cyclohexyl scaffolds demonstrates that removal of the benzyl group typically reduces sigma-1 receptor affinity by >10-fold, and replacement of the cyclohexyl group with smaller alkyl substituents alters conformational constraint and lipophilicity in ways that cannot be predicted without empirical testing [2]. Procurement decisions must therefore be based on the precise CAS registry number, not on generic class membership.

Comparative Evidence Guide for N-(2-(Benzylamino)ethyl)cyclohexanamine Against Closest Structural Analogs


Sigma-1 Receptor Binding Affinity: Benzyl- vs. Dimethylamino-Substituted Cyclohexylamines

No direct sigma-1 receptor binding data (Ki) are publicly available for N-(2-(benzylamino)ethyl)cyclohexanamine in curated databases such as ChEMBL, BindingDB, or PDSP Ki Database as of the search date [1]. The structurally closest analog with published sigma-1 affinity is N-[2-(dimethylamino)ethyl]cyclohexanamine (CAS 99178-21-9), for which no sigma-1 Ki has been reported either, indicating a shared data gap [2]. At the class level, a study of aminoethyl-substituted tetrahydrobenzothiophenes demonstrated that replacing a benzylamino substituent with a cyclohexylmethylamino group increased sigma-1 affinity from Ki = 49 nM to Ki = 5.0 nM (9.8-fold improvement), illustrating the magnitude of affinity modulation achievable by analogous N-substitution changes [3]. This class-level inference suggests that the benzyl group in the target compound may confer intermediate sigma-1 affinity relative to dimethylamino and cyclohexylmethylamino analogs, but experimental confirmation is required.

Sigma receptor pharmacology Ethylenediamine SAR CNS drug discovery

Hydrogen Bond Donor/Acceptor Capacity as a Selectivity Determinant

The target compound possesses two hydrogen bond donors (both secondary amine NH groups) and two hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 24.06 Ų . In contrast, N-[2-(dimethylamino)ethyl]cyclohexanamine (CAS 99178-21-9) has only one H-bond donor and a correspondingly lower TPSA of approximately 15.3 Ų . This difference of approximately 8.8 Ų in TPSA and the presence of a second H-bond donor in the target compound are predicted to reduce passive membrane permeability by approximately 1.5- to 2-fold based on the established TPSA–permeability correlation (each 10 Ų increase in TPSA corresponds to roughly a 2-fold decrease in Caco-2 permeability) [1]. For in vitro assay design, this physicochemical difference may translate into slower cellular equilibration for the target compound compared to the N,N-dimethyl analog, potentially affecting apparent potency measurements in cell-based assays.

Physicochemical profiling Drug-likeness Selectivity prediction

Rotatable Bond Count and Conformational Entropy Cost Upon Receptor Binding

The target compound contains six rotatable bonds [1], compared to four rotatable bonds in N-[2-(dimethylamino)ethyl]cyclohexanamine [2]. Each additional rotatable bond imposes an entropic penalty estimated at 0.5–1.0 kcal/mol upon receptor binding (ΔG_rot ≈ 0.7 kcal/mol per rotor), meaning the target compound may incur an additional conformational entropy cost of approximately 1.0–2.0 kcal/mol relative to the dimethylamino analog [3]. This thermodynamic cost can reduce observed binding affinity by approximately 5- to 30-fold (corresponding to ΔΔG of 1–2 kcal/mol at 298 K) when comparing ligands of similar scaffold but differing flexibility, unless the additional rotatable bonds engage in productive hydrophobic contacts within the binding pocket. Consequently, any observed binding affinity for the target compound must be interpreted in the context of this inherent entropic disadvantage relative to more constrained analogs.

Conformational analysis Binding thermodynamics Ligand efficiency

Synthetic Accessibility and Purity Benchmarking vs. Cycloheptyl Analog

The target compound is commercially available at a typical catalog purity of 95% from multiple chemical suppliers . The closely related cycloheptyl analog, 1,2-Ethanediamine, N-cycloheptyl-N'-(phenylmethyl)- (CAS 62730-97-6), differs by one methylene unit in the cycloalkyl ring but has identical molecular formula (C₁₅H₂₄N₂) and substantially fewer vendor listings, indicating lower commercial availability and potentially longer custom synthesis lead times . The cyclohexyl ring in the target compound benefits from well-established reductive amination routes using cyclohexanone as a commodity-priced starting material ($5–10/kg at bulk scale), whereas the cycloheptyl analog requires cycloheptanone, which is approximately 5–10× more expensive at research quantities [1]. For procurement planning, the target compound offers superior supply chain resilience and lower cost-per-gram at multi-gram scale relative to cycloalkyl-ring-expanded analogs.

Custom synthesis Purity specification Procurement risk

Ligand Efficiency Metrics for Prioritization in Fragment-Based Screening

Using the only publicly available quantitative bioactivity datum for this compound—EC₅₀ = 2.00 μM as an allosteric modulator at human neurotensin receptor type 1 (NTSR1) expressed in CHO cells [1]—the ligand efficiency (LE) can be calculated as LE = 1.4 × (–log₁₀(2.00 × 10⁻⁶)) / 17 (heavy atom count) = 0.47 kcal/mol per heavy atom. This LE value exceeds 0.30, making the compound a viable fragment hit under standard fragment-based drug discovery (FBDD) criteria [2]. By comparison, the smaller fragment N-[2-(dimethylamino)ethyl]cyclohexanamine (10 heavy atoms) would require an EC₅₀ of ≤1.6 μM to achieve equivalent LE, yet no such potency has been reported [3]. The benzyl group thus contributes not only binding energy but also ligand efficiency at a level that justifies its inclusion in fragment libraries despite the added molecular weight.

Fragment-based drug discovery Ligand efficiency Hit triage

High-Confidence Application Scenarios for N-(2-(Benzylamino)ethyl)cyclohexanamine Based on Available Evidence


Allosteric GPCR Probe Development Targeting Neurotensin Receptor 1 (NTSR1)

The compound's documented allosteric modulator activity at NTSR1 (EC₅₀ = 2.00 μM) makes it a tractable starting point for developing NTSR1-selective chemical probes [1]. Unlike orthosteric ligands that compete with the high-affinity endogenous peptide neurotensin (Kd ≈ 0.1 nM), allosteric modulators offer the advantage of saturable, probe-dependent effects that preserve temporal signaling patterns. The benzyl group may engage an aromatic sub-pocket adjacent to the allosteric site, a hypothesis testable by comparing activity against the N,N-dimethyl analog (predicted to lack this interaction). Researchers should prioritize this application only if their assay infrastructure supports allosteric pharmacology characterization (e.g., Schild analysis, probe dependence assessment).

Fragment Library Expansion for Sigma-1 Receptor Drug Discovery

Despite the absence of a direct sigma-1 Ki for this compound, its structural homology to benzylamino fragments with validated sigma-1 affinity (class-level Ki values ranging from 49 nM to 5.0 nM depending on N-substituent) supports its inclusion in fragment-based screening campaigns targeting sigma-1 [2]. The compound's ligand efficiency at an unrelated GPCR (NTSR1, LE = 0.47) demonstrates its capacity for specific biomolecular recognition, suggesting it is not a promiscuous binder. Procurement for this application should be accompanied by a commitment to perform sigma-1 radioligand displacement assays (using [³H]-(+)-pentazocine) as a first-pass triage step, since no pre-existing affinity data are available to pre-filter the compound.

Physicochemical Comparator in Ethylenediamine SAR Studies

The target compound serves as a valuable 'extended flexibility' control in SAR studies of ethylenediamine-based ligands, where its six rotatable bonds and dual H-bond donor capacity contrast with the more constrained N,N-dimethyl analog (four rotatable bonds, one H-bond donor) [3]. In a typical SAR panel, inclusion of this compound alongside the N,N-dimethyl variant and a fully constrained bicyclic analog would enable deconvolution of flexibility effects from steric and electronic contributions to target binding. Procurement relevance: purchasing both the target compound and the N,N-dimethyl analog from the same vendor lot ensures comparable purity and minimizes inter-laboratory variability in comparative SAR datasets.

Synthetic Methodology Development Using Cyclohexanone-Derived Scaffolds

The well-precedented synthetic route to this compound—reductive amination of cyclohexanone derivatives—makes it a suitable model substrate for optimizing reaction conditions (catalyst loading, hydrogen pressure, solvent selection) in medicinal chemistry laboratories developing new cyclohexylamine-based compound libraries [4]. The benzyl-protected diamine architecture also enables downstream diversification via debenzylation/hydrogenolysis, providing a single intermediate that can yield multiple final compounds. Laboratories establishing high-throughput parallel synthesis workflows can use this compound as a cost-effective process development standard, given its low precursor cost and established analytical characterization (NMR, boiling point).

Quote Request

Request a Quote for N-(2-(Benzylamino)ethyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.